Facinicline vs. Encenicline (EVP-6124): Dual α7/5-HT3 Activity Versus Pure α7 Agonism
Facinicline exhibits dual pharmacology as both a high-affinity α7 nAChR partial agonist (Ki = 6 nM; EC50 = 0.8 μM in oocytes, 7.7 μM in QM7 cells; 63–69% efficacy vs. ACh) and a high-affinity 5-HT3 receptor antagonist (Ki = 1.2 nM; IC50 = 2.8 nM in oocytes, 32.7 nM in N1E-115 cells) [1]. In contrast, Encenicline (EVP-6124) is a pure α7 nAChR partial agonist with comparable α7 binding affinity (Ki = 4.33–9.98 nM, depending on radioligand) but minimal 5-HT3 activity—it inhibits the 5-HT3 receptor by only 51% at 10 nM, the lowest concentration tested [2]. Facinicline's 5-HT3 antagonism is approximately 5-fold more potent than its α7 agonism (Ki ratio 5-HT3/α7 = 0.2), a dual-target profile that Encenicline does not possess .
| Evidence Dimension | 5-HT3 receptor antagonism potency |
|---|---|
| Target Compound Data | Ki = 1.2 nM; IC50 = 2.8 nM (oocytes), 32.7 nM (N1E-115 cells) |
| Comparator Or Baseline | Encenicline (EVP-6124): inhibits 5-HT3 receptor by 51% at 10 nM (lowest concentration tested); no full Ki reported for 5-HT3 |
| Quantified Difference | Facinicline shows sub-nanomolar to low-nanomolar 5-HT3 antagonism; Encenicline shows only partial inhibition at 10 nM |
| Conditions | Binding assays for Ki; electrophysiology (oocytes) and cell-based assays (N1E-115, QM7) for IC50/EC50 |
Why This Matters
Researchers studying cholinergic-serotonergic interplay or requiring α7 activation with concurrent 5-HT3 blockade must select Facinicline over pure α7 agonists; Encenicline cannot replicate the 5-HT3 antagonist component.
- [1] Wallace TL, Callahan PM, Tehim A, et al. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents. J Pharmacol Exp Ther. 2011;336(1):242-253. View Source
- [2] PeptideDB. Encenicline (EVP-6124) Bioactivity Data: α7 Ki = 9.98 nM ([3H]-MLA), 4.33 nM ([125I]-α-bungarotoxin); 5-HT3 inhibition 51% at 10 nM. View Source
